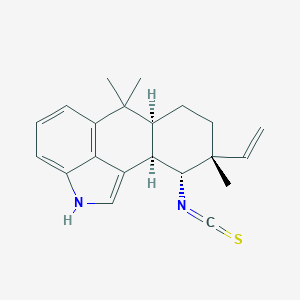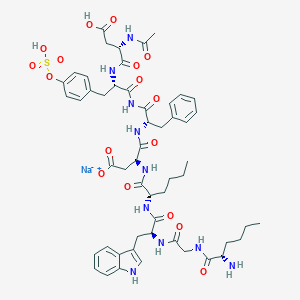
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Übersicht
Beschreibung
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is a synthetic peptide derivative of cholecystokinin, a hormone that plays a crucial role in digestion and appetite regulation. This compound is specifically modified at positions 28 and 31 with N-acetyl-norleucine, which enhances its stability and bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like carbodiimides.
N-acetylation: Specific positions (28 and 31) are modified with N-acetyl-norleucine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques like preparative HPLC is crucial for obtaining the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in digestive processes and appetite regulation.
Medicine: Explored as a potential therapeutic agent for conditions like obesity and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- involves binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and brain. This binding triggers a cascade of intracellular events, including the release of digestive enzymes and bile, as well as the regulation of appetite and satiety. The N-acetyl-norleucine modifications enhance the peptide’s stability and receptor affinity, leading to prolonged and potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholecystokinin (26-33): The unmodified version of the peptide.
Cholecystokinin (26-33), N-acetyl-leucine(28,31)-: Modified with N-acetyl-leucine instead of norleucine.
Cholecystokinin (26-33), N-acetyl-methionine(28,31)-: Modified with N-acetyl-methionine.
Uniqueness
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is unique due to its specific modifications at positions 28 and 31, which enhance its stability and bioactivity compared to other similar compounds. These modifications result in a peptide with improved therapeutic potential and prolonged biological effects.
Eigenschaften
IUPAC Name |
sodium;(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H68N10O17S.Na/c1-4-6-16-36(54)47(70)56-29-44(65)58-41(25-33-28-55-37-18-12-11-15-35(33)37)49(72)59-38(17-7-5-2)48(71)62-43(27-46(68)69)51(74)61-39(23-31-13-9-8-10-14-31)52(75)63-53(76)40(60-50(73)42(26-45(66)67)57-30(3)64)24-32-19-21-34(22-20-32)80-81(77,78)79;/h8-15,18-22,28,36,38-43,55H,4-7,16-17,23-27,29,54H2,1-3H3,(H,56,70)(H,57,64)(H,58,65)(H,59,72)(H,60,73)(H,61,74)(H,62,71)(H,66,67)(H,68,69)(H,63,75,76)(H,77,78,79);/q;+1/p-1/t36-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYNKTWCREORQ-BQFFIIAHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67N10NaO17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103494-23-1 (Parent) | |
| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20147163 | |
| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1171.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105504-60-7 | |
| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


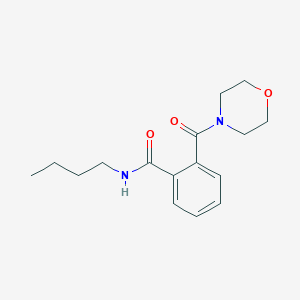
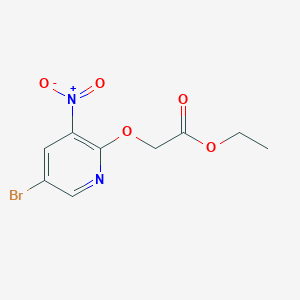
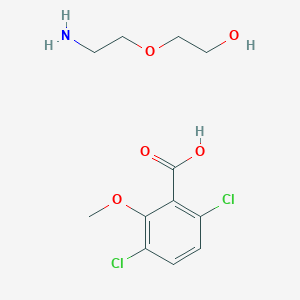
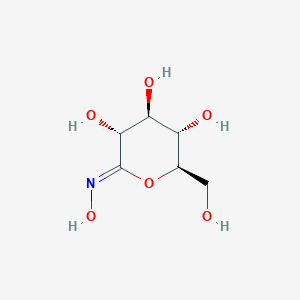
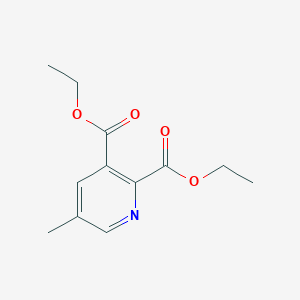


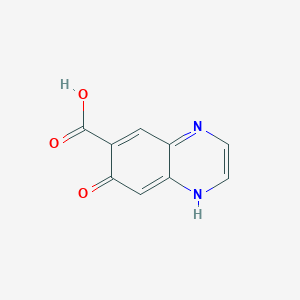
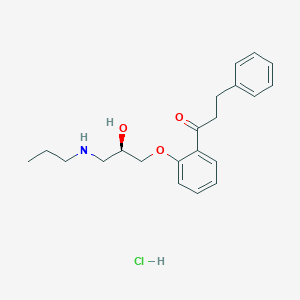
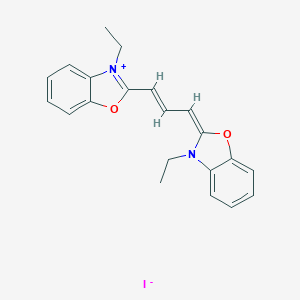
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)


